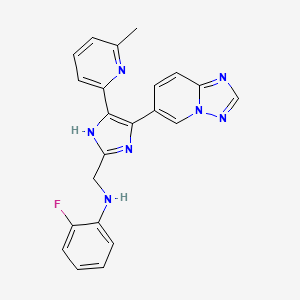
神经肽Y (人, 大鼠)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuropeptide Y, a polypeptide consisting of 36 amino acid residues, was first isolated from the porcine brain in 1982. It belongs to the neuroendocrine peptide family, which also includes peptide YY and pancreatic polypeptide . Neuropeptide Y is widely distributed in the central and peripheral nervous systems and is involved in regulating various biological processes, including food intake, energy metabolism, and emotional expression .
科学研究应用
Neuropeptide Y has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating food intake, energy metabolism, and stress responses.
Medicine: Explored for its potential therapeutic applications in treating obesity, anxiety, and depression.
作用机制
Target of Action
Neuropeptide Y (NPY) is a 36-amino acid polypeptide that is widely expressed in the central and peripheral nervous systems . It primarily targets the Neuropeptide Y receptors, mainly Y1, Y2, Y4, and Y5 . These receptors are involved in various physiological processes, including cardiovascular function, digestion, endocrine function, and nervous system activity .
Mode of Action
Neuropeptide Y interacts with its receptors to influence various physiological processes. For instance, in the context of epilepsy, Neuropeptide Y is thought to act as an endogenous anticonvulsant that performs its action through Y2 and Y5 receptors . In the autonomic system, it is produced mainly by neurons of the sympathetic nervous system and serves as a strong vasoconstrictor and also causes growth of fat tissue .
Pharmacokinetics
It is known that neuropeptide y is synthesized in gabaergic neurons and acts as a neurotransmitter during cellular communication . It is also known to be secreted alongside other neurotransmitters such as GABA and glutamate .
Action Environment
The action of Neuropeptide Y can be influenced by various environmental factors. For instance, it has been found that Neuropeptide Y acts directly in the periphery on fat tissue and mediates stress-induced obesity and metabolic syndrome . Furthermore, it has been suggested that Neuropeptide Y’s effects on food intake, sexual behavior, and blood pressure are mediated by Y5 and/or Y1 receptors within the hypothalamus .
生化分析
Biochemical Properties
Neuropeptide Y interacts with various enzymes, proteins, and other biomolecules. It binds to Neuropeptide Y receptors (NPYRs), which belong to the class A or rhodopsin-like G-protein coupled receptor family . Five subtypes of the NPY receptor have been identified . NPY affects the nutritional and inflammatory microenvironments through its interaction with immune cells, brain-derived trophic factor (BDNF), and angiogenesis promotion to maintain body homeostasis .
Cellular Effects
Neuropeptide Y exerts significant effects on various types of cells and cellular processes. It regulates brain activity, resilience to stress, digestion, blood pressure, heart rate, body metabolism, and immune functions . NPY is neuroprotective, restores bone marrow dysfunction, and regulates bone marrow microenvironment composition .
Molecular Mechanism
At the molecular level, Neuropeptide Y exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sympathetic neurons release NPY with norepinephrine to coordinate parasympathetic and sympathetic neurotransmission .
Metabolic Pathways
Neuropeptide Y is involved in various metabolic pathways. It plays a major role in controlling appetite, blood pressure, cardiac contractility, and intestinal secretion .
Subcellular Localization
It is known that NPY is expressed throughout the central (CNS) and peripheral nervous systems (PNS) .
准备方法
Synthetic Routes and Reaction Conditions
Neuropeptide Y is synthesized through solid-phase peptide synthesis, a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . This method involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds .
Industrial Production Methods
Industrial production of neuropeptide Y involves recombinant DNA technology, where the gene encoding neuropeptide Y is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli or yeast . The host organism then produces neuropeptide Y, which is subsequently purified using chromatography techniques .
化学反应分析
Types of Reactions
Neuropeptide Y undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include modified peptides with altered biological activity .
相似化合物的比较
Similar Compounds
Peptide YY: Another member of the neuroendocrine peptide family, involved in regulating appetite and digestion.
Pancreatic Polypeptide: Regulates pancreatic secretion activities and influences hepatic glycogen levels.
Uniqueness
Neuropeptide Y is unique in its widespread distribution in both the central and peripheral nervous systems and its involvement in a broad range of physiological processes . Unlike peptide YY and pancreatic polypeptide, neuropeptide Y has a more significant role in regulating stress responses and energy metabolism .
属性
CAS 编号 |
90880-35-6 |
|---|---|
分子式 |
C189H285N55O57S |
分子量 |
4271.74 |
Key on ui application |
Neuropeptide Y (NPY) is one of the most potent neurotransmitters in reproductive endocrine functions and endocrine functions regulating stress, metabolism and eating behavior. |
沸点 |
N/A |
熔点 |
N/A |
序列 |
H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 acetate salt |
来源 |
Synthetic |
同义词 |
NPY (human, rat) |
产品来源 |
United States |
Q1: How does Neuropeptide Y influence dopamine release in the nucleus accumbens, and which receptor subtype seems to be involved?
A1: The research paper [] demonstrates that Neuropeptide Y (NPY) enhances N-methyl-D-aspartate (NMDA)-stimulated dopamine release in rat nucleus accumbens slices. Interestingly, this enhancement is reversed by sigma receptor antagonists, specifically those targeting the sigma-1 subtype, as well as by a Y receptor antagonist (PYX-1). This suggests that NPY's effect on dopamine release might involve a sigma-1-like receptor, potentially representing a distinct subtype or a subpopulation within the broader family of Y receptors. Further research is needed to fully characterize this receptor and its relationship to both sigma and Y receptor families.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


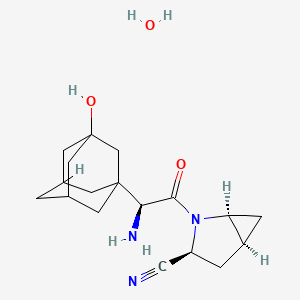
![1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B612272.png)
![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B612273.png)
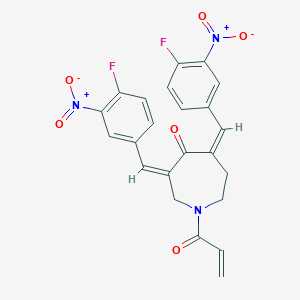
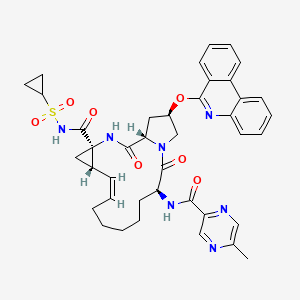
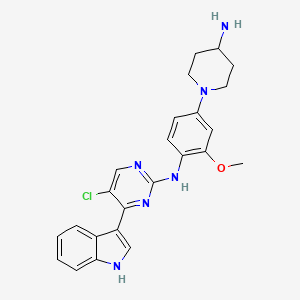
![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)
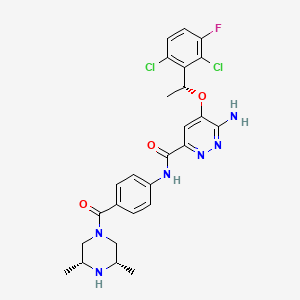
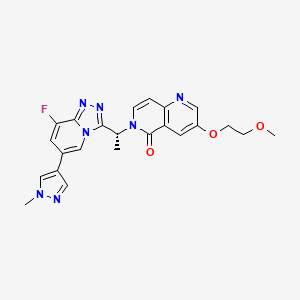
![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B612286.png)
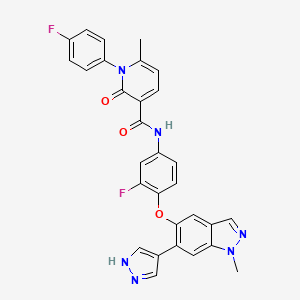
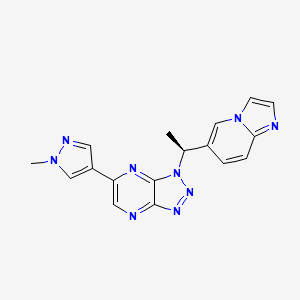
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)
